N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
The compound “N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is attached to a pyridine ring, another type of heterocyclic aromatic organic compound . Additionally, the molecule contains a cyclohexene ring and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography could be used to analyze the structure .Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, which share structural features with the molecule , are well-known for their versatility as synthetic intermediates in organic chemistry. These compounds facilitate the formation of metal complexes, design of catalysts, and asymmetric catalysis, demonstrating their significant role in advanced chemistry investigations. For instance, derivatives synthesized from imidazole, indazole, and pyridine have been highlighted for their applications in organic syntheses and catalysis (Dongli Li et al., 2019).
Medicinal Applications
In the medicinal realm, the importance of pyrazole and pyridine derivatives, akin to the structure of "N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide," is evident through their application in drug development. Compounds with these heterocyclic cores are involved in the creation of drugs targeting a wide range of diseases due to their potent bioactive properties. Such derivatives are being explored for their anticancer, antibacterial, and anti-inflammatory activities, among others (M. Chauhan and Raj Kumar, 2013). The pyranopyrimidine scaffolds, for example, are crucial precursors for medicinal and pharmaceutical industries, underscoring the broad applicability of these compounds (Mehul P. Parmar et al., 2023).
Drug Discovery and Development
The exploration of pyrazole[3,4-d]pyrimidines and related structures has revealed their crucial role in numerous disease conditions, leading to significant medicinal potential. These compounds have been utilized in the development of agents targeting the central nervous system, cardiovascular system, cancer, and inflammation. Their structure-activity relationships have been extensively studied, providing a basis for the synthesis of new therapeutic agents with enhanced efficacy (M. Chauhan and Raj Kumar, 2013).
Mechanism of Action
Mode of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways
Biochemical Analysis
Biochemical Properties
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been found to have a high affinity for the RET (c-RET) enzyme, acting as an effective inhibitor with an IC50 value of approximately 0.4 nM . This interaction is believed to be due to the compound’s specific structural features, which allow it to bind tightly to the enzyme’s active site .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has been shown to specifically inhibit RET signaling in cancer cells with RET mutations, effectively suppressing their proliferation . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of the RET enzyme, inhibiting its activity and thereby suppressing RET signaling . This binding interaction is believed to involve both enzyme inhibition and activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been found to have excellent thermal stability, with a predicted boiling point of 799.1±60.0 °C . It is also highly soluble in DMSO, suggesting that it may be stable and effective in in vitro or in vivo studies over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, the compound’s potent inhibitory activity against the RET enzyme suggests that it may have significant effects at low doses
Metabolic Pathways
Given its interaction with the RET enzyme, it is likely that the compound is involved in pathways related to RET signaling
Transport and Distribution
Given its solubility in DMSO, it is likely that the compound can readily diffuse across cell membranes
Subcellular Localization
Given its interaction with the RET enzyme, it is likely that the compound is localized to areas of the cell where RET signaling occurs
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21-16(9-10-20-21)15-8-7-13(11-18-15)12-19-17(22)14-5-3-2-4-6-14/h2-3,7-11,14H,4-6,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBIHKNNCTYZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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